molecular formula C5H6Cl2N2 B2653829 2-chloropyridin-3-amine Hydrochloride CAS No. 94770-75-9

2-chloropyridin-3-amine Hydrochloride

Cat. No. B2653829
CAS RN: 94770-75-9
M. Wt: 165.02
InChI Key: NEQIRASUEZEXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridin-3-amine, also known as 3-Amino-2-chloropyridine, is a chemical compound with the molecular formula C5H5ClN2 . It has an average mass of 128.560 Da and a monoisotopic mass of 128.014130 Da . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of 2-chloropyridin-3-amine consists of a pyridine ring with a chlorine atom substituted at the 2nd position and an amine group at the 3rd position . The compound has two hydrogen bond acceptors and two hydrogen bond donors .


Physical And Chemical Properties Analysis

2-Chloropyridin-3-amine has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±20.0 °C at 760 mmHg, and a flash point of 112.7±21.8 °C . It has a molar refractivity of 33.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 96.9±3.0 cm3 .

Scientific Research Applications

Catalytic Amination

A key application of 2-chloropyridin-3-amine hydrochloride is in the catalytic amination of polyhalopyridines. Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex results in high yields of 5-amino-2-chloropyridine, showcasing the compound's effectiveness in selective amination processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis and Tautomerism in Schiff Bases

Another application area is in the synthesis and tautomerism studies of Schiff bases. Nazır et al. (2000) explored the structural dynamics of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealing how different solvents and conditions affect the compound's tautomeric equilibrium (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, & D. Ülkü, 2000).

Uncatalyzed Amination in Flow Reactors

The use of 2-chloropyridin-3-amine hydrochloride in uncatalyzed amination, especially using flow reactors, is another significant application. Hamper and Tesfu (2007) showcased efficient conversion of chloropyridines to 2-aminopyridines using this approach, highlighting the method's efficiency and scalability (B. Hamper & E. Tesfu, 2007).

CO2 Activation and Utilization

In the field of environmental chemistry, the activation of CO2 and its utilization in chemical synthesis has been a significant area of research involving 2-chloropyridin-3-amine hydrochloride. Srivastava, Srinivas, and Ratnasamy (2006) studied the use of nitrogen-based organic molecules, including this compound, for CO2 activation and synthesis applications (R. Srivastava, D. Srinivas, & P. Ratnasamy, 2006).

Safety And Hazards

2-Chloropyridin-3-amine may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful in contact with skin . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air .

Relevant Papers One relevant paper found discusses the synthesis of novel 2-(Pyridin-2-yl) compounds . While it does not specifically mention 2-chloropyridin-3-amine, it could potentially provide useful information on similar compounds and their reactions.

properties

IUPAC Name

2-chloropyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQIRASUEZEXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloropyridin-3-amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.